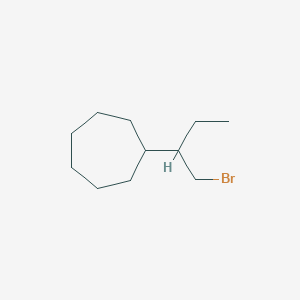
(1-Bromobutan-2-yl)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromobutan-2-yl)cycloheptane: is an organic compound with the molecular formula C11H21Br It is a derivative of cycloheptane, where a bromobutane group is attached to the second carbon of the cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromobutan-2-yl)cycloheptane typically involves the bromination of butan-2-ylcycloheptane. One common method is the free-radical bromination, where butan-2-ylcycloheptane is treated with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under UV light. This reaction selectively introduces a bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (1-Bromobutan-2-yl)cycloheptane can undergo various chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents like DMSO or acetone.
Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Nucleophilic Substitution: Formation of butan-2-ylcycloheptanol, butan-2-ylcycloheptanenitrile, or butan-2-ylcycloheptanamine.
Elimination: Formation of butenylcycloheptane.
Oxidation: Formation of butan-2-one-cycloheptane.
Scientific Research Applications
Chemistry: (1-Bromobutan-2-yl)cycloheptane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of (1-Bromobutan-2-yl)cycloheptane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
1-Bromobutane: A simple alkyl bromide used in various organic reactions.
Cycloheptane: A cyclic hydrocarbon with similar ring strain and stability.
Butan-2-ylcycloheptane: The non-brominated precursor of (1-Bromobutan-2-yl)cycloheptane.
Uniqueness: this compound is unique due to the presence of both a cycloheptane ring and a bromobutane group. This combination imparts distinct reactivity and potential applications compared to its individual components. The bromine atom provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H21Br |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-bromobutan-2-ylcycloheptane |
InChI |
InChI=1S/C11H21Br/c1-2-10(9-12)11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3 |
InChI Key |
RTPSLKYARCRTNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



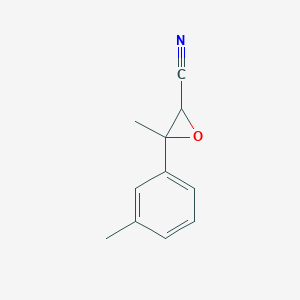
![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)
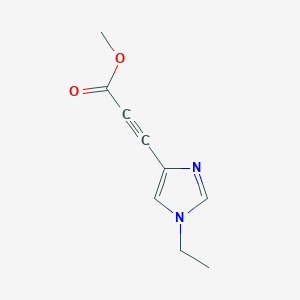
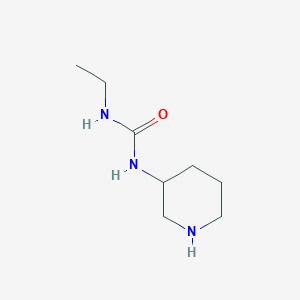
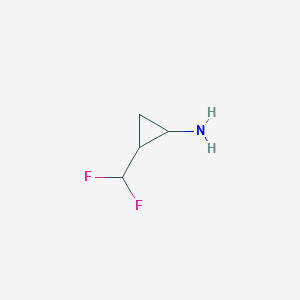
![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
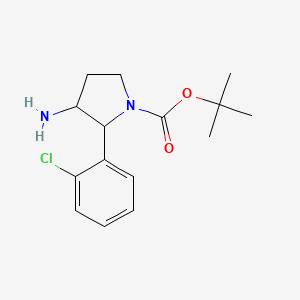

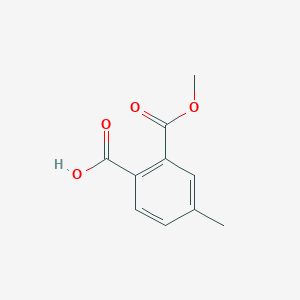

![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)
